![molecular formula C7H11N3O B13599138 [3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
[3-(Pyrazin-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(pyrazin-2-yloxy)propan-1-amine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrazin-2-yloxy)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction between pyrazine-2-ol and 3-chloropropan-1-amine. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the pyrazin-2-yloxy group.
Another method involves the use of reductive amination, where pyrazine-2-carbaldehyde is reacted with 3-aminopropanol in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the desired compound with high yields.
Industrial Production Methods
Industrial production of 3-(pyrazin-2-yloxy)propan-1-amine may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(pyrazin-2-yloxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(pyrazin-2-yloxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(pyrazin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(propan-2-yloxy)pyrazin-2-amine
- 3-(pyrazin-2-yl)propan-1-amine dihydrochloride
- 3-(propan-2-yl)pyrazin-2-amine
Uniqueness
3-(pyrazin-2-yloxy)propan-1-amine is unique due to its specific structural features, such as the pyrazine ring and the propan-1-amine group connected through an oxygen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-pyrazin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C7H11N3O/c8-2-1-5-11-7-6-9-3-4-10-7/h3-4,6H,1-2,5,8H2 |
InChI Key |
YOXDUXAQYTWGEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

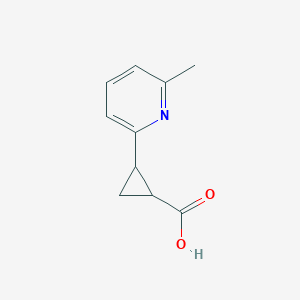

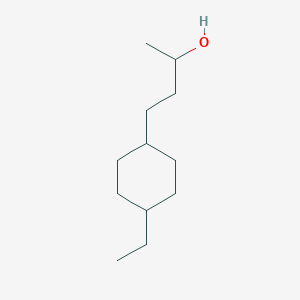

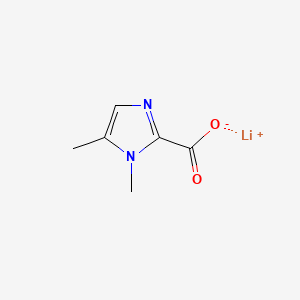
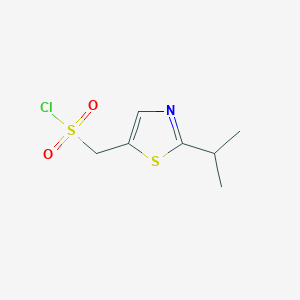
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
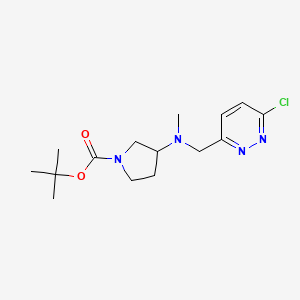
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
